molecular formula C25H21N3O6 B3896372 ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B3896372
M. Wt: 459.4 g/mol
InChI Key: PCQOPQSAOOPKRZ-CJLVFECKSA-N
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Description

Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzamido and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with benzoyl chloride to form ethyl 4-benzamidobenzoate. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzamido compounds.

Scientific Research Applications

Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s benzamido and nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]benzoate
  • Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
  • Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate

Uniqueness

Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate is unique due to its specific combination of benzamido and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-2-34-25(31)19-11-13-20(14-12-19)26-24(30)22(27-23(29)18-8-4-3-5-9-18)16-17-7-6-10-21(15-17)28(32)33/h3-16H,2H2,1H3,(H,26,30)(H,27,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQOPQSAOOPKRZ-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Reactant of Route 2
ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Reactant of Route 3
ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Reactant of Route 4
ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Reactant of Route 5
ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Reactant of Route 6
ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate

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